molecular formula C13H9NO3 B1323383 2'-Nitrobiphenyl-4-carbaldehyde CAS No. 169188-17-4

2'-Nitrobiphenyl-4-carbaldehyde

Cat. No.: B1323383
CAS No.: 169188-17-4
M. Wt: 227.21 g/mol
InChI Key: HLFSVIJMYIQZSX-UHFFFAOYSA-N
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Description

2'-Nitrobiphenyl-4-carbaldehyde is a useful research compound. Its molecular formula is C13H9NO3 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Thermodynamic Properties Analysis Research on similar compounds, such as various isomers of nitrophenyl furan-2-carbaldehydes, has focused on determining their thermodynamic properties. These studies involve analyzing temperature dependence of vapor pressure and calculating enthalpies, entropies, and Gibbs energies of sublimation and evaporation. Such research contributes to optimizing the synthesis, purification, and application of these compounds (Dibrivnyi et al., 2015).

  • Chemistry of Related Analog Compounds Studies have been conducted on compounds like 2-chloroquinoline-3-carbaldehyde and its analogs, focusing on their synthesis and applications. This includes the development of various quinoline ring systems and their biological evaluation (Hamama et al., 2018).

  • Synthesis of Heterocyclic Compounds Research explores the synthesis of heterocyclic ring-fused 1,2-oxazinones using reactions of similar carbaldehydes with nitrosoarenes. This method allows for constructing diverse heterocyclic compounds that are challenging to access through other methods (Qu & Cheng, 2013).

  • Applications in Stereocontrolled Synthesis Similar compounds like 4-oxoazetidine-2-carbaldehydes are used as building blocks in stereocontrolled synthesis. Their bifunctional nature allows for the preparation of a range of biologically interesting substances, including amino acids and alkaloids (Alcaide & Almendros, 2002).

  • Biological Evaluation of Analogs Arylthiophene-2-carbaldehydes, structurally related to 2'-Nitrobiphenyl-4-carbaldehyde, have been synthesized and evaluated for their biological properties. These compounds have shown promising activities like antibacterial and nitric oxide scavenging capabilities (Ali et al., 2013).

  • Enantioselective Catalysts in Chemical Reactions Studies on enantioselective catalysts for reactions like the Henry reaction involving similar aldehydes have been conducted. This research aims to optimize conditions for converting these aldehydes to their respective products with high yield and enantioselectivity (Constable et al., 2009).

  • Gold-Catalyzed Cycloisomerizations Research on the gold(I)-catalyzed cycloisomerization of compounds structurally related to this compound has been reported. These reactions are efficient for a variety of substrates and produce valuable products in good yields, showcasing the compound's versatility in synthesis (Kothandaraman et al., 2011).

Biochemical Analysis

Biochemical Properties

2’-Nitrobiphenyl-4-carbaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The nitro group in 2’-Nitrobiphenyl-4-carbaldehyde can also participate in redox reactions, potentially interacting with reductases and oxidases. These interactions can influence the compound’s reactivity and its role in metabolic pathways .

Cellular Effects

2’-Nitrobiphenyl-4-carbaldehyde has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. The compound’s impact on cellular metabolism may include changes in the levels of metabolites and the flux through metabolic pathways. Additionally, 2’-Nitrobiphenyl-4-carbaldehyde can affect cell function by modulating enzyme activity and protein interactions .

Molecular Mechanism

The molecular mechanism of 2’-Nitrobiphenyl-4-carbaldehyde involves its binding interactions with biomolecules. The aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. The nitro group can undergo redox reactions, influencing the compound’s reactivity and its interactions with other biomolecules. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Nitrobiphenyl-4-carbaldehyde can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2’-Nitrobiphenyl-4-carbaldehyde may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting impacts on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2’-Nitrobiphenyl-4-carbaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic pathways .

Metabolic Pathways

2’-Nitrobiphenyl-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes such as aldehyde dehydrogenases and reductases. These interactions can influence the compound’s reactivity and its role in metabolic processes. The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved .

Transport and Distribution

Within cells and tissues, 2’-Nitrobiphenyl-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s polar nature, due to the nitro and aldehyde groups, influences its transport and distribution within cells .

Subcellular Localization

The subcellular localization of 2’-Nitrobiphenyl-4-carbaldehyde is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can exert its effects on cellular function. The localization of 2’-Nitrobiphenyl-4-carbaldehyde can impact its activity and interactions with other biomolecules, contributing to its overall biochemical effects .

Properties

IUPAC Name

4-(2-nitrophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSVIJMYIQZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618660
Record name 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169188-17-4
Record name 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 4-bromomethyl-2'-nitro-1,1'-biphenyl (7.27 g, 24.8 mmol) in acetic acid (50 mL) was treated with potassium acetate (4.88 g, 49.1 mmol). The reaction mixture was heated at reflux for 2 hours. After cooling, the reaction mixture was filtered and the precipitate was washed with acetic acid (2×). The filtrate was evaporated under vacuum and the residue was triturated with ethyl ether. The ether layer was washed consecutively with water, saturated aqueous sodium bicarbonate (3×) and water. The organic layer was dried over magnesium sulfate, filtered and evaporated under vacuum. The residue was dissolved in methanol (50 mL) and treated with a 6 N methanolic potassium hydroxide solution (5 mL). After stirring for 1 hour at room temperature, thin layer chromatography indicated the absence of starting material. The reaction mixture was acidified with acetic acid and evaporated under vacuum. The residue was washed free of acetic acid by washing an etheral solution with aqueous sodium bicarbonate and water. After drying over magnesium sulfate, the ethereal solution was evaporated under vacuum. The residue was purified by preparative high pressure liquid chromatography on silica gel, eluting with hexanethyl acetate (3:1) to give 2'-nitro-1,1'-biphenyl-4-carboxaldehyde (620 mg) followed by 4-hydroxymethyl-2'-nitro-1,1'-biphenyl (3.06 g, 13.4 mmol, 54%).
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7.27 g
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potassium acetate
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4.88 g
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Synthesis routes and methods III

Procedure details

Add 1-bromo-2-nitrobenzene (13.30 g, 65.83 mmol), 4-formylphenylboronic acid (10.89 g, 72.41 mmol), [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.61 g, 1.97 mmol) and 2M aqueous sodium carbonate (164.57 mL, 329.15 mmol) in DMF, and heat to 80° C. with stirring. After 18 hours, cool and pour into water. Extract the mixture with ethyl acetate. Combine the organic extracts, and wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify by flash chromatography eluting with methylene chloride to provide the title compound. 1H NMR (400 MHz; CDCl3) δ-10.02(s, 1H), 7.92-7.99(m, 3H), 7.65(t, 1H), 7.58(t, 1H), 7.44-7.49(m, 3H).
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13.3 g
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